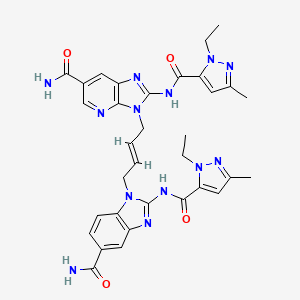
STING agonist-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STING Agonist 23 is a synthetic compound designed to activate the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by detecting cytosolic DNA and triggering the production of type I interferons and other pro-inflammatory cytokines. STING Agonist 23 has shown promise in preclinical studies for its potential to enhance antitumor immunity and improve the efficacy of cancer immunotherapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of STING Agonist 23 involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reagents used in the synthesis include phosphoramidites, protecting groups, and coupling agents .
Industrial Production Methods: Industrial production of STING Agonist 23 requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of solvents and reagents, and implementing purification techniques such as chromatography and crystallization. The goal is to produce the compound in large quantities while maintaining its chemical integrity and biological activity .
Chemical Reactions Analysis
Types of Reactions: STING Agonist 23 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted analogs with different functional groups .
Scientific Research Applications
STING Agonist 23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in immune signaling.
Biology: Investigated for its ability to modulate immune responses and enhance the efficacy of vaccines.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, infectious diseases, and autoimmune disorders.
Industry: Utilized in the development of novel immunotherapeutic agents and as a research tool in drug discovery
Mechanism of Action
STING Agonist 23 is compared with other similar compounds, such as TAK-676 and other cyclic dinucleotide analogs. While TAK-676 and other STING agonists also activate the STING pathway, STING Agonist 23 is unique in its chemical structure and binding affinity, which may result in different pharmacokinetic and pharmacodynamic profiles. The specific modifications in STING Agonist 23 enhance its stability and potency compared to other compounds .
Comparison with Similar Compounds
- TAK-676
- Cyclic dinucleotide analogs
- Non-cyclic dinucleotide STING agonists
Properties
Molecular Formula |
C33H35N13O4 |
|---|---|
Molecular Weight |
677.7 g/mol |
IUPAC Name |
3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C33H35N13O4/c1-5-45-25(13-18(3)41-45)30(49)39-32-37-22-15-20(27(34)47)9-10-24(22)43(32)11-7-8-12-44-29-23(16-21(17-36-29)28(35)48)38-33(44)40-31(50)26-14-19(4)42-46(26)6-2/h7-10,13-17H,5-6,11-12H2,1-4H3,(H2,34,47)(H2,35,48)(H,37,39,49)(H,38,40,50)/b8-7+ |
InChI Key |
CNEJDOWTICVFLZ-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


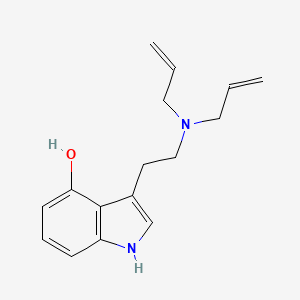

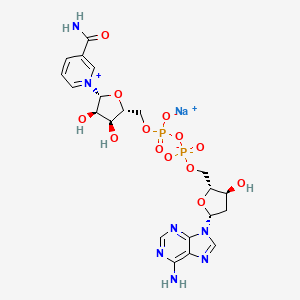

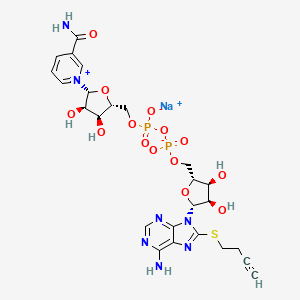
![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855562.png)

![(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-17-(2H-triazol-4-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10855569.png)

![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10855595.png)
![N-{1-[1-(1-{1-[1-(1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butyl]-2-oxo-pyrrolidin-3-ylcarbamoyl}-2-methyl-propylcarbamoyl)-2-phenyl-ethylcarbamoyl]-2-hydroxy-ethyl}-3-(2,6-diamino-hexanoylamino)-succinamic acid](/img/structure/B10855597.png)
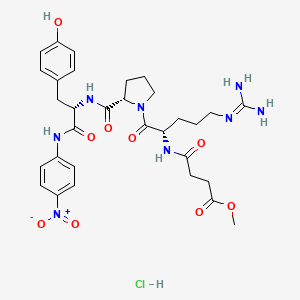

![(1R,9R,10S,13E,16S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855606.png)
